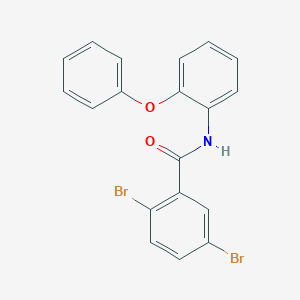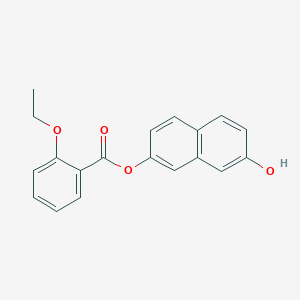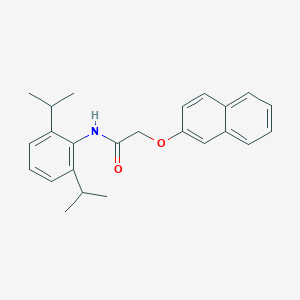
2,5-dibromo-N-(2-phenoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dibromo-N-(2-phenoxyphenyl)benzamide, commonly known as DPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DPBA is a potent inhibitor of tubulin polymerization, which makes it an attractive candidate for the development of new cancer therapies.
作用機序
DPBA binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules. As a result, the cell cycle is arrested at the G2/M phase, leading to cell death. DPBA has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
DPBA has been shown to have a low toxicity profile, making it a promising candidate for further development. In vitro studies have shown that DPBA inhibits the proliferation of cancer cells with IC50 values ranging from 0.1 to 1 μM. DPBA has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
実験室実験の利点と制限
DPBA has several advantages as a research tool. It is easy to synthesize and has a high yield. It also has a low toxicity profile, which makes it suitable for in vitro studies. However, DPBA has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for the research on DPBA. One area of interest is the development of new analogs of DPBA with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the synergistic effects of DPBA with other anti-cancer drugs. Additionally, further studies are needed to explore the potential of DPBA as a therapeutic agent for other diseases, such as Alzheimer’s disease and Parkinson’s disease.
Conclusion:
In conclusion, DPBA is a promising compound with potential applications in cancer therapy. Its mechanism of action, low toxicity profile, and ability to inhibit the growth and metastasis of cancer cells make it an attractive candidate for further research. While there are some limitations to its use, the development of new analogs and the investigation of synergistic effects with other drugs could lead to new and improved cancer therapies.
合成法
The synthesis of DPBA involves a multi-step process that begins with the reaction of 2-phenoxyaniline with 2,5-dibromobenzoyl chloride in the presence of a base such as triethylamine. This reaction yields 2,5-dibromo-N-(2-phenoxyphenyl)benzamide as a white solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学的研究の応用
DPBA has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. DPBA works by disrupting microtubule dynamics, which are essential for cell division and proliferation. This makes DPBA a promising candidate for the development of new anti-cancer drugs.
特性
分子式 |
C19H13Br2NO2 |
|---|---|
分子量 |
447.1 g/mol |
IUPAC名 |
2,5-dibromo-N-(2-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C19H13Br2NO2/c20-13-10-11-16(21)15(12-13)19(23)22-17-8-4-5-9-18(17)24-14-6-2-1-3-7-14/h1-12H,(H,22,23) |
InChIキー |
XRFREEDHOYYOGT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Br)Br |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=C(C=CC(=C3)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290528.png)
![4-chloro-3-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B290529.png)
![Propyl 2-hydroxy-5-{[(4-methoxyphenyl)acetyl]amino}benzoate](/img/structure/B290530.png)
![Propyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290532.png)
![N-(4-methyl-2-pyridinyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290536.png)
![N-(2-ethoxyphenyl)-3-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290537.png)
![N-(2-chlorophenyl)-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290538.png)
![4-chloro-N-(3,5-dimethylphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290539.png)
![N-(2-ethoxyphenyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290540.png)
![4-chloro-N-isopentyl-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B290541.png)
![4-chloro-N-(4-methoxyphenyl)-3-[(2-naphthalen-2-yloxyacetyl)amino]benzamide](/img/structure/B290544.png)
![N-benzyl-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290545.png)